REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH2:13][C:12]2[CH:11]=[C:10]3[N:5]([CH2:6][CH2:7][NH:8][C:9]3=[O:14])[C:4]=2[CH2:3]1.[C:16]([O:19][CH2:20][C:21]1[C:26]([Br:27])=[CH:25][CH:24]=[CH:23][C:22]=1Br)(=[O:18])[CH3:17]>[Cu]I.COCCOC>[C:16]([O:19][CH2:20][C:21]1[C:22]([N:8]2[CH2:7][CH2:6][N:5]3[C:10](=[CH:11][C:12]4[CH2:13][C:2]([CH3:15])([CH3:1])[CH2:3][C:4]=43)[C:9]2=[O:14])=[CH:23][CH:24]=[CH:25][C:26]=1[Br:27])(=[O:18])[CH3:17]
|
Name
|
|
Quantity
|
301 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC=2N3CCNC(C3=CC2C1)=O)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=C(C=CC=C1Br)Br
|
Name
|
N′,N′,N′,N′-tetramethylethylenediamine
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuI
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A microwave tube equipped with a magnetic stirrer
|
Type
|
FILTRATION
|
Details
|
After this time, the mixture was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was washed with 9:1 CH2Cl2/MeOH (50 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexanes-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C(C=CC=C1N1C(C2=CC=3CC(CC3N2CC1)(C)C)=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |